molecular formula C15H22F3P B175026 Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine CAS No. 1228182-34-0

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine

Cat. No. B175026
M. Wt: 290.3 g/mol
InChI Key: ILWCCADVRXVLTN-UHFFFAOYSA-N
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Description

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine is a technical grade compound with an empirical formula of C15H22F3P . It has a molecular weight of 290.30 . This compound is often used as a ligand in various types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling .


Chemical Reactions Analysis

As a ligand, Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine is suitable for various types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling . These reactions are commonly used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds .


Physical And Chemical Properties Analysis

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine is a solid substance with a melting point of 34-39 °C . It has a flash point of 111.0 °F (43.9 °C) .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

The unique electronic and steric properties of di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine make it an ideal ligand in transition metal catalysis. Its application in C–H activation and the synthesis of platinum(II) complexes showcases its role in facilitating reactions under mild conditions. The coordination of this phosphine ligand to platinum and subsequent C–H bond activation demonstrates its utility in the formation of cyclometalated products, highlighting its importance in organometallic chemistry (Grice, Kaminsky, & Goldberg, 2011).

Moreover, the ligand's robustness and efficiency are evident in palladium-catalyzed cross-coupling reactions , where it has been utilized to improve the selectivity and yield of these reactions. Its bulky nature can enhance the reactivity of palladium complexes, enabling more efficient coupling processes under milder conditions, as seen in the synthesis of monophosphine-palladium(0)-dvds complexes for selective telomerization of 1,3-butadiene with methanol (Tschan et al., 2010).

Enhancing Ligand Efficiency and Stability

Research also focuses on modifying and enhancing the stability of phosphine ligands. For instance, studies on phosphinyl radicals featuring bulky amino substituents and the 2,6-bis(trifluoromethyl)phenyl group have revealed how steric hindrance can inhibit dimerization, thus maintaining the ligand's reactivity and stability. This highlights the importance of ligand design in the development of more efficient and stable catalysts for organic synthesis (Dumitrescu et al., 2004).

Application in Asymmetric Catalysis

The ligand's utility extends to asymmetric catalysis , where its ability to induce chirality in reaction products is of significant interest. The synthesis and application of optically active phosphine ligands, such as 1,1'-di-tert-butyl-2,2'-diphosphetanyl, in rhodium-catalyzed asymmetric hydrogenations demonstrate the potential of di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine derivatives in enantioselective synthesis. This opens up pathways for the production of chiral molecules, which are crucial in the pharmaceutical industry (Imamoto, Oohara, & Takahashi, 2004).

Safety And Hazards

This compound is classified as a flammable solid and can cause skin and eye irritation, respiratory irritation, and chronic aquatic toxicity . Precautionary measures include avoiding release to the environment and taking action to prevent static discharge .

properties

IUPAC Name

ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3P/c1-13(2,3)19(14(4,5)6)12-9-7-11(8-10-12)15(16,17)18/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWCCADVRXVLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)C(F)(F)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628947
Record name Di-tert-butyl[4-(trifluoromethyl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine

CAS RN

1228182-34-0
Record name Di-tert-butyl[4-(trifluoromethyl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-34-0
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